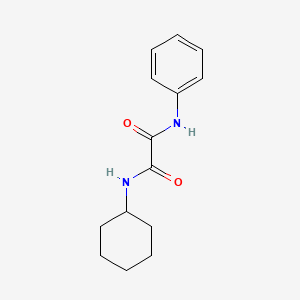

N-cyclohexyl-N'-phenylethanediamide

Description

Contextualization within Amide Chemistry

N,N'-disubstituted ethanediamides, such as the title compound, are notable for their ability to form well-defined hydrogen-bonded networks. rsc.org This property makes them valuable building blocks in supramolecular chemistry and crystal engineering, where they can be used to construct predictable and robust solid-state architectures. rsc.org The specific substituents on the nitrogen atoms—in this case, a cyclohexyl and a phenyl group—play a crucial role in determining the solubility, steric hindrance, and electronic properties of the molecule, thereby influencing its potential applications.

Historical Perspectives in Diamide (B1670390) Synthesis and Function

The synthesis of amides has a rich history, with the first preparations dating back to the 19th century. The most common method for synthesizing N,N'-disubstituted ethanediamides involves the reaction of oxalyl chloride with two equivalents of an amine. In the case of an asymmetrical diamide like N-cyclohexyl-N'-phenylethanediamide, a stepwise approach would be necessary to introduce the different amine substituents. More recent synthetic strategies include the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, a more sustainable approach that generates hydrogen gas as the only byproduct. rsc.org

Historically, diamides have found diverse applications. Simple, unsubstituted oxalamide has been used in various industrial processes. More complex, substituted diamides have been investigated for their biological activity, with some derivatives showing promise as anticonvulsants, and others being explored for their roles in medicinal chemistry. researchgate.netresearchgate.net Furthermore, N,N'-disubstituted oxalamides have emerged as highly effective ligands in transition metal-catalyzed cross-coupling reactions, highlighting their functional importance in modern synthetic chemistry. organic-chemistry.orgnih.gov

Structural Significance of this compound

The ethanediamide core is known to favor a planar or near-planar conformation to maximize resonance stabilization. The relative orientation of the two amide groups can be either trans or cis, with the trans conformation generally being more stable due to reduced steric hindrance. The cyclohexyl group, with its preference for a chair conformation, introduces significant steric bulk. lumenlearning.com The phenyl group provides a site for potential π-π stacking interactions in the solid state.

The presence of N-H protons allows for the formation of strong intermolecular hydrogen bonds, typically leading to the formation of one-dimensional tapes or two-dimensional sheets in the crystal lattice. rsc.org The specific packing arrangement will be influenced by the steric demands of the cyclohexyl and phenyl groups.

Table 1: General Crystallographic and Spectroscopic Data for N,N'-Disubstituted Ethanediamides

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Orthorhombic | Reflects the packing symmetry of the molecules. |

| Space Group | P2₁/c, Pbca | Common space groups for centrosymmetric and non-centrosymmetric molecules. |

| Hydrogen Bonding | N-H···O=C interactions forming R²₂(8) or R²₂(10) graph sets | Key determinant of the supramolecular structure. rsc.org |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | Characteristic vibrational frequencies for the amide functional group. |

| ¹H NMR Spectroscopy (δ, ppm) | 7.0-8.0 (Ar-H), ~3.5 (cyclohexyl-CH), 1.0-2.0 (cyclohexyl-CH₂) | Chemical shifts are indicative of the electronic environment of the protons. |

| ¹³C NMR Spectroscopy (δ, ppm) | ~160 (C=O), 120-140 (Ar-C), ~50 (cyclohexyl-CH), 25-35 (cyclohexyl-CH₂) | Provides information on the carbon skeleton of the molecule. |

Note: The data in this table are representative values for the class of N,N'-disubstituted ethanediamides and are not specific experimental values for this compound.

Research Gaps and Future Directions for this compound Studies

The most significant research gap concerning this compound is the lack of fundamental experimental data. There is a clear opportunity for foundational research to synthesize and characterize this compound.

Future research directions could include:

Synthesis and Spectroscopic Characterization: A definitive synthesis of this compound, followed by comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry), would provide the foundational data currently missing from the literature.

Single-Crystal X-ray Diffraction: Determining the crystal structure of this compound would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs. This would allow for a direct comparison with other N,N'-disubstituted ethanediamides and contribute to the understanding of structure-property relationships in this class of compounds.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the stable conformers of the molecule, its vibrational frequencies, and its electronic properties, complementing experimental findings.

Exploration of Biological Activity: Given that other substituted diamides have shown biological activity, screening this compound for various biological targets could be a fruitful avenue of research. researchgate.netresearchgate.net

Application in Materials Science: The self-assembly properties of this molecule could be explored for the development of new materials, such as organogels or liquid crystals.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFZEWELFHRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl N Phenylethanediamide

Classical Amide Bond Formation Strategies

Traditional methods for amide bond formation are robust and widely documented in organic synthesis. These approaches typically involve the activation of a carboxylic acid or its derivative to facilitate nucleophilic attack by an amine.

Acyl Chloride-Amine Coupling Approaches

The reaction between an acyl chloride and an amine is a fundamental and reliable method for forming amide bonds, often referred to as the Schotten-Baumann reaction. fishersci.it This approach involves a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk For the synthesis of N-cyclohexyl-N'-phenylethanediamide, this would conceptually involve the reaction of oxalyl chloride with one equivalent of aniline (B41778) followed by the reaction of the resulting intermediate with one equivalent of cyclohexylamine (B46788), or a stepwise approach.

The general reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, which then reacts with another molecule of the amine to form an ammonium (B1175870) salt, driving the reaction to completion. chemguide.co.uk The use of a base, such as pyridine (B92270) or a tertiary amine, is common to neutralize the hydrogen chloride byproduct. fishersci.itresearchgate.net

A potential synthetic route starting from oxalyl chloride would first involve the controlled addition of one equivalent of aniline to form N-phenyloxamoyl chloride. This intermediate would then be reacted with cyclohexylamine to yield the final product, this compound. Careful control of stoichiometry and reaction conditions would be crucial to maximize the yield of the desired unsymmetrically substituted diamide (B1670390) and minimize the formation of symmetrical byproducts.

Illustrative Reaction Scheme:

Step 1: Oxalyl chloride + Aniline → N-Phenyloxamoyl chloride + HCl

Step 2: N-Phenyloxamoyl chloride + Cyclohexylamine → this compound + HCl

| Reactant 1 | Reactant 2 | Solvent | Base | General Conditions | Product |

| N-Phenyloxamoyl chloride | Cyclohexylamine | Dichloromethane (B109758) (DCM) | Pyridine | Room Temperature, 8-16h | This compound |

| Oxalyl chloride | Aniline (1 eq.), then Cyclohexylamine (1 eq.) | Tetrahydrofuran (THF) | Triethylamine (B128534) (TEA) | 0°C to Room Temperature | This compound |

This table is for illustrative purposes and shows general conditions for acyl chloride-amine coupling reactions.

Carbodiimide-Mediated Condensations

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines. fishersci.it These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.it

For the synthesis of this compound, this would involve the reaction of oxalic acid with aniline and cyclohexylamine in the presence of a carbodiimide (B86325). A stepwise approach would be more practical to obtain the unsymmetrical product. First, N-phenyloxalamic acid would be synthesized from oxalic acid and aniline. This intermediate would then be coupled with cyclohexylamine using a carbodiimide reagent. The choice of carbodiimide can be important; for example, the urea (B33335) byproduct of EDC is water-soluble, which can simplify purification. fishersci.it

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | General Conditions | Product |

| N-Phenyloxalamic acid | Cyclohexylamine | DCC | Dichloromethane (DCM) | Room Temperature | This compound |

| N-Phenyloxalamic acid | Cyclohexylamine | EDC | Dimethylformamide (DMF) | Room Temperature | This compound |

This table is for illustrative purposes and shows general conditions for carbodiimide-mediated condensation reactions.

Anhydride-Based Synthetic Routes

The reaction of an amine with a carboxylic anhydride (B1165640) is another classical method for amide synthesis. This reaction is mechanistically similar to the acyl chloride route. fishersci.it For the target molecule, one could envision a scenario where a mixed anhydride of N-phenyloxalamic acid is prepared and subsequently reacted with cyclohexylamine.

Alternatively, if a suitable anhydride precursor were available, it could be directly reacted with the amines in a controlled manner. However, the direct use of a symmetrical anhydride like oxalic anhydride is complicated by its instability. A more feasible approach would be the in situ formation of a mixed anhydride from N-phenyloxalamic acid and another carboxylic acid derivative, which then reacts with cyclohexylamine.

Advanced and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents.

Catalyst-Free Amidation Techniques

While many amidation reactions require catalysts or activating agents, some modern methods allow for the direct formation of amides under catalyst-free conditions. These reactions are often promoted by heat or other forms of energy and represent a greener alternative by reducing chemical waste. The development of such methods for the synthesis of diamides is an active area of research. A hypothetical catalyst-free approach for this compound could involve the direct thermal condensation of N-phenyloxalamic acid with cyclohexylamine, likely requiring high temperatures and the removal of water to drive the reaction to completion.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. semnan.ac.irnih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. semnan.ac.irnih.gov

The synthesis of this compound could potentially be achieved via a microwave-assisted coupling of N-phenyloxalamic acid and cyclohexylamine, possibly in the presence of a coupling agent or on a solid support. semnan.ac.ir Microwave heating is known to be effective in promoting the synthesis of various amides and heterocyclic compounds. nih.govnih.gov

| Reactants | Method | Power/Temp | Time | Outcome |

| N-Phenyloxalamic acid, Cyclohexylamine | Microwave-assisted coupling (with EDC) | 100 W | 10-30 min | Potentially rapid formation of this compound |

| N-Phenyloxamoyl chloride, Cyclohexylamine | Microwave-assisted Schotten-Baumann | 80 °C | 5-15 min | Potentially high yield and short reaction time |

This table is for illustrative purposes and shows general conditions for microwave-assisted synthesis of amides.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced reaction control, improved safety, and straightforward scalability. amf.chwikipedia.orgnih.gov In a conceptual flow process, the synthesis can be designed as a multi-step sequence where reagents are continuously pumped through a series of reactors. google.com

A plausible flow setup for producing this compound would involve the use of packed-bed reactors or microreactors. google.comasynt.com For instance, a solution of a suitable dicarboxylic acid derivative, such as oxalyl chloride or a diester of oxalic acid, in an appropriate solvent like acetonitrile (B52724) or tetrahydrofuran, would be continuously fed into the system. Simultaneously, solutions of cyclohexylamine and subsequently aniline or phenylethylamine would be introduced at different inlet points along the flow path.

The use of a solid-supported catalyst or coupling agent packed into a column reactor can facilitate the reaction and simplify purification. google.com For example, a heterogeneous acid catalyst like alumina (B75360) could be employed for a direct amidation between the oxalic acid derivative and the amines at elevated temperatures and pressures. google.com Alternatively, a packed bed containing a supported coupling reagent could be used. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize the formation of by-products. nih.gov

Table 1: Illustrative Parameters for a Conceptual Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Packed-Bed Reactor with Solid Catalyst | Facilitates continuous reaction and simplifies purification by retaining the catalyst. |

| Catalyst | Alumina or Supported Boronic Acid | Known to catalyze direct amidation reactions in flow. google.com |

| Reactants | Diethyl oxalate (B1200264), Cyclohexylamine, Aniline | Readily available starting materials for the synthesis. |

| Solvent | Acetonitrile or Toluene | Suitable for dissolving reactants and with appropriate boiling points for thermal reactions. google.com |

| Flow Rate | 0.1 - 10 mL/min | Allows for precise control of residence time. google.com |

| Temperature | 150 - 200 °C | Higher temperatures are often required for direct amidation. google.com |

| Pressure | 10 - 50 bar | Elevated pressure can prevent solvent boiling and increase reaction rates. google.com |

| Residence Time | 10 - 120 seconds | Short residence times can minimize side reactions. google.com |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods provide a green and highly selective alternative for the synthesis of this compound, leveraging the catalytic power of enzymes for amide bond formation. nih.govresearchgate.net Lipases are particularly versatile enzymes for this purpose and can catalyze the amidation of esters or carboxylic acids under mild conditions. nih.govacs.org

One potential chemoenzymatic route would involve the lipase-catalyzed aminolysis of a diester of oxalic acid, such as diethyl oxalate. The reaction could be carried out in a sequential manner. First, diethyl oxalate would be reacted with cyclohexylamine in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to form ethyl N-cyclohexyloxamate. nih.govacs.org Following purification, this intermediate would then be subjected to a second enzymatic amidation with aniline or phenylethylamine to yield the final product. The chemoselectivity of the lipase would be crucial in favoring N-acylation over any potential side reactions. nih.gov

The reaction conditions for such a chemoenzymatic process would need to be carefully optimized, including the choice of solvent, temperature, and the specific lipase used. nih.gov Organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often employed to enhance substrate solubility and favor the synthesis reaction over hydrolysis. nih.gov

Table 2: Key Considerations for a Chemoenzymatic Synthesis of this compound

| Factor | Detail | Significance |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | Known for its broad substrate scope and high activity in organic media for amide synthesis. nih.govacs.org |

| Substrates | Diethyl oxalate, Cyclohexylamine, Aniline | Readily available starting materials compatible with enzymatic reactions. |

| Reaction Medium | 2-Methyltetrahydrofuran (2-MeTHF) or other bio-based solvents | Minimizes hydrolysis and provides a more sustainable reaction environment. nih.gov |

| Temperature | 30 - 50 °C | Mild temperatures preserve enzyme activity and enhance selectivity. nih.gov |

| Acyl Donor | Diethyl oxalate | An activated form of the dicarboxylic acid suitable for lipase-catalyzed aminolysis. |

| Reaction Time | 2 - 24 hours | Dependent on enzyme activity and substrate concentrations. nih.gov |

| Water Activity | Low | Controlled to favor the synthetic direction of the lipase-catalyzed reaction over hydrolysis. |

Precursor Compound Synthesis and Derivatization

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursor compounds. The following sections describe plausible synthetic routes and purification strategies for these essential building blocks.

Synthesis of N-cyclohexyl-2-aminoacetamide Precursors

A likely precursor for one of the amide-forming steps is N-cyclohexyl-2-aminoacetamide. A common and effective method for the synthesis of such N-substituted 2-aminoacetamides involves a two-step process starting from the corresponding amine. researchgate.net

First, cyclohexylamine is acylated with chloroacetyl chloride. researchgate.net This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product. researchgate.net The reaction yields N-cyclohexyl-2-chloroacetamide.

In the second step, the chlorine atom of N-cyclohexyl-2-chloroacetamide is displaced by an amino group. This can be achieved by reacting the chloroacetamide derivative with a source of ammonia (B1221849), such as an aqueous or alcoholic solution of ammonia, or by using a protected form of ammonia followed by deprotection. This nucleophilic substitution reaction yields the desired N-cyclohexyl-2-aminoacetamide.

Table 3: General Protocol for the Synthesis of N-cyclohexyl-2-aminoacetamide

| Step | Reaction | Key Reagents and Conditions |

| 1. Acylation | Cyclohexylamine + Chloroacetyl chloride → N-cyclohexyl-2-chloroacetamide | Solvent: Dichloromethane; Base: Triethylamine; Temperature: 0 °C to room temperature. researchgate.net |

| 2. Amination | N-cyclohexyl-2-chloroacetamide + Ammonia → N-cyclohexyl-2-aminoacetamide | Reagent: Aqueous ammonia; Solvent: Ethanol; Temperature: Reflux. |

Preparation of Phenylethylamine or Aniline Derivatives

The other key precursors are phenylethylamine or aniline, which need to be suitably activated or derivatized for the amide bond formation. In the context of synthesizing this compound, these amines would react with an oxalic acid derivative.

For instance, aniline can be directly acylated with oxalyl chloride to form N,N'-diphenyloxamide. acs.org However, for the synthesis of the target unsymmetrical diamide, a more controlled, stepwise approach is necessary. One strategy involves reacting aniline with an excess of a less reactive oxalic acid derivative, such as diethyl oxalate, to favor the formation of the mono-acylated product, ethyl N-phenyloxamate. This intermediate can then be reacted with cyclohexylamine.

Alternatively, coupling agents can be employed to facilitate the reaction between the amine and a carboxylic acid precursor. researchgate.netnih.govpeptide.com For example, phenylethylamine can be coupled with a mono-ester mono-acid of oxalic acid (oxalic acid monoethyl ester) using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netpeptide.com

Table 4: Common Coupling Agents for Amide Bond Formation with Phenylethylamine/Aniline

| Coupling Agent | Additive (if any) | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane, Dimethylformamide | Forms insoluble dicyclohexylurea by-product, facilitating purification by filtration. nih.gov |

| EDC | HOBt | Dichloromethane, Dimethylformamide | Water-soluble carbodiimide and by-product, allowing for aqueous workup. peptide.com |

| PyBOP | - | Dimethylformamide | High coupling efficiency, but can be more expensive. peptide.com |

| Oxalyl Chloride | - | Dichloromethane | Highly reactive, suitable for direct acylation but may require careful control for mono-acylation. acs.org |

Isolation and Purification Techniques for Synthetic Intermediates

The purity of the synthetic intermediates is paramount to achieving a high yield and purity of the final this compound product. The primary methods for purifying these amide precursors are recrystallization and column chromatography. researchgate.netyoutube.com

Recrystallization is a highly effective technique for purifying solid intermediates, such as N-cyclohexyl-2-chloroacetamide or the mono-acylated products. researchgate.netucalgary.ca The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble in the hot solvent, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. ucalgary.ca Common solvents for the recrystallization of amides include ethanol, acetonitrile, acetone, and mixtures such as diethyl ether-methanol. researchgate.netpitt.edu

Column chromatography is a versatile method for purifying both liquid and solid intermediates, especially when dealing with complex mixtures or when isomers need to be separated. wfu.edubiotage.com For amide intermediates, normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. wfu.edu The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. wfu.edu For basic amine precursors, it may be necessary to add a small amount of a competing amine like triethylamine to the eluent to prevent tailing and improve separation. wfu.edubiotage.com Reversed-phase chromatography can also be employed for polar intermediates. biotage.com

Table 5: Common Purification Techniques for Synthetic Intermediates

| Technique | Principle | Typical Application | Solvents/Mobile Phases |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid intermediates like N-acyl amines. | Ethanol, Acetonitrile, Acetone, Toluene, Hexane/Ethyl Acetate. researchgate.netucalgary.capitt.edu |

| Flash Column Chromatography (Normal Phase) | Differential adsorption onto a solid stationary phase. | Separation of mixtures of intermediates, purification of liquid products. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients. wfu.edubiotage.com |

| Aqueous Workup/Extraction | Partitioning between immiscible aqueous and organic phases. | Removal of water-soluble impurities, salts, and excess reagents. | Water, dilute acid/base solutions, brine, and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). |

Structural Elucidation and Conformational Analysis of N Cyclohexyl N Phenylethanediamide

Spectroscopic Characterization Methodologies

The definitive identification and structural analysis of N-cyclohexyl-N'-phenylethanediamide would rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic and electronic structure.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

Advanced NMR spectroscopy would be the cornerstone for elucidating the complex structure of this compound. A suite of one-dimensional and two-dimensional NMR experiments would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts.

Hypothetical ¹H NMR Data: In a hypothetical scenario, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl and phenyl rings, as well as the ethanediamide backbone. The integration of these signals would correspond to the number of protons in each chemical environment.

Hypothetical ¹³C NMR Data: The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the aliphatic carbons of the cyclohexyl ring, the aromatic carbons of the phenyl ring, and the carbonyl carbons of the ethanediamide group.

2D NMR Techniques: To establish connectivity between atoms, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, allowing for a complete mapping of the molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural clues, revealing stable fragments that correspond to different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl ring and n → π* transitions of the amide carbonyl groups. The position and intensity of these absorptions would provide information about the electronic structure and conjugation within the molecule.

X-ray Crystallographic Analysis for Solid-State Structure

Crystal Growth Strategies for this compound

To perform X-ray crystallographic analysis, the growth of high-quality single crystals is a prerequisite. Several strategies could be employed to achieve this:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound would be placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution can induce crystallization.

Temperature Gradient: Crystallization can be induced by slowly cooling a saturated solution of the compound.

The choice of solvent and crystallization technique would be critical and would likely require empirical screening of various conditions.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

No crystallographic data has been found for this compound.

Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, a discussion of the intermolecular interactions and packing motifs for this specific compound would be purely speculative.

Conformational Isomerism and Dynamics

Rotational Barriers Around Amide Bonds

Specific rotational barriers have not been reported.

Cyclohexyl Ring Conformation and Equilibria

While a chair conformation is likely, no experimental or computational studies were found to confirm this or detail its equilibria.

Influence of Substituents on Molecular Conformation

A detailed analysis of substituent effects is not possible without foundational conformational data.

Computational and Theoretical Studies of N Cyclohexyl N Phenylethanediamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods offer a detailed view of electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for optimizing the molecular geometry of N-cyclohexyl-N'-phenylethanediamide, predicting its most stable three-dimensional arrangement.

Geometry optimization using DFT involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the preferred orientations of the cyclohexyl and phenyl rings with respect to the ethanediamide backbone. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results. nih.gov The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide I) | 1.24 Å |

| C-N (Amide I) | 1.35 Å | |

| C=O (Amide II) | 1.25 Å | |

| C-N (Amide II) | 1.36 Å | |

| C-C (Ethanediamide) | 1.53 Å | |

| Bond Angle | O=C-N (Amide I) | 122.5° |

| O=C-N (Amide II) | 122.0° | |

| Dihedral Angle | C-C-C-N (Cyclohexyl) | 55.8° (Chair) |

| C-C-N-C (Phenyl) | 15.0° |

Note: The values in this table are illustrative and based on typical values for similar functional groups in other molecules.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio (from first principles) methods can be employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are computationally more demanding than DFT. They are often used to benchmark DFT results or for smaller molecules where high accuracy is paramount. An ab initio approach to studying this compound would provide a more refined understanding of its electronic energy and wavefunction, serving as a high-fidelity reference for its electronic properties.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carbonyl groups of the diamide (B1670390) linkage. A computational analysis would provide precise energy values and visual representations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve as an example of typical outputs from such calculations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

Conformational Sampling and Free Energy Landscapes

This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to a complex conformational landscape with multiple local energy minima. MD simulations are an excellent tool for exploring these different conformations by simulating the molecule's movement over a period of time. researchgate.net

By analyzing the simulation trajectory, a free energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The basins on this landscape correspond to stable or metastable conformations, and the barriers between them represent the energy required for conformational transitions. This analysis would reveal the most populated conformations of this compound under given conditions.

Solvent Effects on this compound Structure

The surrounding solvent can have a significant impact on the structure and dynamics of a solute molecule. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol), providing a realistic representation of the solution environment. nih.gov The interactions between this compound and the solvent, such as hydrogen bonding between the amide groups and water, can be studied in detail. mdpi.com

Simulations in different solvents would reveal how the conformational preferences of this compound change with the polarity and hydrogen-bonding capacity of the medium. For instance, in a polar solvent, conformations that expose the polar amide groups to the solvent may be favored. In a nonpolar solvent, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures. The analysis of radial distribution functions from the MD trajectory can quantify the structuring of solvent molecules around the solute.

Structure-Reactivity Relationship Prediction

Structure-reactivity relationships (SRRs) are fundamental to understanding how a molecule's three-dimensional and electronic structure influences its chemical behavior. Computational methods are instrumental in predicting these relationships before a compound is even synthesized.

A primary goal of computational analysis is to identify which parts of a molecule are most likely to engage in chemical reactions. This is achieved by calculating the distribution of electrons and the energies of molecular orbitals.

Molecular Electrostatic Potential (MEP): One of the most common tools is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative charge.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich. In this compound, these would be the carbonyl oxygen atoms, which are predicted to be the primary sites for electrophilic attack.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. The carbonyl carbon atoms are expected to be strongly electrophilic due to the polarization of the C=O bond. The amide hydrogen atoms would also exhibit a positive potential, making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most easily removed; its location indicates the center of nucleophilicity.

The LUMO represents the orbital to which an electron is most easily added; its location indicates the center of electrophilicity.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the amide nitrogen atoms, while the LUMO would be concentrated around the dicarbonyl (ethanediamide) moiety.

A hypothetical table of predicted reactive sites is presented below.

| Atom/Group | Predicted Character | Computational Rationale |

| Carbonyl Oxygens (O) | Strongly Nucleophilic | High negative charge density, visible as a red region on an MEP map. |

| Carbonyl Carbons (C) | Strongly Electrophilic | High positive charge density due to bond polarization, location of the LUMO. |

| Amide Nitrogens (N) | Nucleophilic | Lone pair of electrons, potential contributor to the HOMO. |

| Amide Hydrogens (H) | Electrophilic (Acidic) | Positive partial charge, susceptible to deprotonation by a strong base. |

| Phenyl Ring | Nucleophilic | π-electron system can act as a nucleophile in aromatic substitution reactions. |

Computational chemistry allows for the detailed study of reaction mechanisms by modeling the transition state (TS)—the highest energy point along a reaction coordinate. This analysis is crucial for predicting reaction rates and understanding how a transformation occurs. A key reaction for an amide-containing compound is hydrolysis.

The hydrolysis of this compound could proceed via several mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral), and each can be modeled. mcmaster.ca For instance, in a base-catalyzed hydrolysis, a hydroxide (B78521) ion would act as the nucleophile. The computational modeling process involves:

Reactant and Product Geometry Optimization: The minimum energy structures of the reactants (e.g., the diamide and a hydroxide ion) and the final products (e.g., oxalate (B1200264), cyclohexylamine (B46788), and aniline) are calculated.

Transition State Search: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method, the geometry of the high-energy transition state is located. For amide hydrolysis, this typically involves a tetrahedral intermediate where the nucleophile has attacked a carbonyl carbon. blogspot.comnih.gov

Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-N bond and formation of the C-O bond). blogspot.com

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy barrier (Ea). A lower barrier implies a faster reaction. Theoretical studies on similar molecules, like formamide, have shown that these barriers can be significant for uncatalyzed hydrolysis but are lowered considerably by catalysts. mcmaster.cauregina.ca

By modeling the hydrolysis of both amide bonds, researchers could predict whether the cleavage of the first amide is the rate-determining step and whether the cyclohexyl or phenyl-substituted amide is more labile.

Cheminformatics and Database Analysis

Cheminformatics involves the storage, retrieval, and analysis of chemical information. Large public databases like PubChem serve as central repositories for chemical data, including computationally predicted properties.

A search of major chemical databases such as PubChem and Chemical Abstracts Service (CAS) reveals no specific entry for "this compound." This suggests the compound is not widely studied or commercially available.

However, we can analyze a structurally related compound, N-Cyclohexyl-N'-phenylurea (PubChem CID 13451), which shares the N-cyclohexyl and N'-phenyl amide-like functionalities, to illustrate the type of data available from cheminformatics analysis. nih.gov

| Property / Identifier | Value (for N-Cyclohexyl-N'-phenylurea) | Source |

| Molecular Formula | C13H18N2O | PubChem |

| Molecular Weight | 218.29 g/mol | PubChem |

| IUPAC Name | 1-cyclohexyl-3-phenylurea | PubChem |

| CAS Number | 2298-19-3 | PubChem |

| XLogP3 (Lipophilicity) | 3.1 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Topological Polar Surface Area | 41.1 Ų | Computed by Cactvs |

This data provides a rapid, computationally-derived profile of a molecule's physical properties, which are essential for predicting its behavior in various chemical and biological systems. Were this compound to be added to such a database, a similar table of properties would be generated.

Chemical Reactivity and Transformation Pathways of N Cyclohexyl N Phenylethanediamide

Amide Hydrolysis Mechanisms

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine. allen.in This process can be catalyzed by acid, base, or enzymes. openstax.org For N-cyclohexyl-N'-phenylethanediamide, hydrolysis would yield ethanedioic acid (oxalic acid), cyclohexylamine (B46788), and aniline (B41778).

The rate of acid-catalyzed hydrolysis is influenced by the concentration of the acid. Initially, the rate increases with acid concentration. However, at very high acid concentrations, the activity of water decreases, which can lead to a decrease in the reaction rate. jcsp.org.pk

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Acid Concentration (M) | Apparent Rate Constant (k_obs, s⁻¹) |

| 1.0 | 1.5 x 10⁻⁵ |

| 3.0 | 4.5 x 10⁻⁵ |

| 5.0 | 7.2 x 10⁻⁵ |

| 7.0 | 8.5 x 10⁻⁵ |

| 9.0 | 7.8 x 10⁻⁵ |

Note: The data in this table is illustrative and based on general trends for acid-catalyzed amide hydrolysis. jcsp.org.pk

In basic solutions, the hydrolysis of amides proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. allen.in This forms a tetrahedral intermediate which then collapses to expel the amide anion. openstax.org The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. openstax.org This reaction generally requires more stringent conditions, such as prolonged heating, compared to acid-catalyzed hydrolysis because the amide anion is a poor leaving group. masterorganicchemistry.com

Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of this compound

| Base Concentration (M) | Apparent Rate Constant (k_obs, s⁻¹) at 100°C |

| 0.5 | 2.1 x 10⁻⁶ |

| 1.0 | 4.3 x 10⁻⁶ |

| 2.0 | 8.5 x 10⁻⁶ |

| 4.0 | 1.7 x 10⁻⁵ |

Note: The data in this table is illustrative and based on general principles of base-catalyzed amide hydrolysis, which is typically slower than acid-catalyzed hydrolysis. masterorganicchemistry.com

Amidases are enzymes that catalyze the hydrolysis of amide bonds. The chemical mechanism often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, such as serine, histidine, and aspartate. The reaction proceeds via a nucleophilic attack by the serine hydroxyl group on the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the amine portion of the substrate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to regenerate the free enzyme and release the carboxylic acid product. openstax.org The stereoselectivity of some amidases can be high, though it can be lower for sterically hindered substrates. nih.gov

N-alkylation and N-acylation Reactions

The nitrogen atoms of the amide groups in this compound can undergo N-alkylation and N-acylation, although these reactions are generally less facile than the alkylation and acylation of amines due to the decreased nucleophilicity of the amide nitrogen. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. youtube.com

N-alkylation can be achieved using alkyl halides in the presence of a strong base. organic-chemistry.org Electrochemical methods have also been developed for the N-alkylation of some amides. rsc.org N-acylation involves the introduction of an acyl group onto the nitrogen atom, typically using an acyl chloride or anhydride (B1165640). This reaction often requires a catalyst and can lead to the formation of imides. N-acylation is a key process in the biosynthesis of certain phospholipids. nih.gov

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, with two amide groups separated by a two-carbon linker, presents the possibility for intramolecular cyclization reactions under specific conditions. For instance, dehydration could potentially lead to the formation of a cyclic imide or other heterocyclic structures. Rearrangement reactions, while less common for simple diamides, could be induced under thermal or photochemical conditions, though specific pathways for this compound are not documented.

Coordination Chemistry of Amide Ligands

Amide groups can act as ligands in coordination complexes with metal ions. The coordination can occur through the carbonyl oxygen atom, which is the more common mode, or less frequently, through the nitrogen atom. nih.gov The oxygen atom is generally a harder Lewis base than the nitrogen atom. In some cases, the amide can act as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms, particularly after deprotonation of the N-H bond to form an amidate anion. nih.govmdpi.com

The coordination of this compound to a metal center would likely involve the carbonyl oxygen atoms. The resulting complex's geometry and stability would depend on the metal ion, its oxidation state, and the other ligands present. The steric bulk of the cyclohexyl and phenyl groups would also play a significant role in the coordination environment. nih.gov

Metal-Ligand Binding Studies (e.g., using transition metals)

There is no available scientific literature describing the interaction of this compound with transition metals or its potential to form metal-ligand complexes.

Role as a Bidentate Ligand in Catalysis

No research has been published on the use of this compound as a bidentate ligand in any form of catalysis.

Oxidation and Reduction Chemistry

The scientific record contains no information regarding the behavior of this compound under oxidative or reductive conditions.

Selective Reduction of Amide Bonds

There are no studies specifically detailing the selective reduction of the amide bonds present in this compound.

Oxidative Degradation Pathways

Information on the oxidative degradation pathways of this compound is not available in the current body of scientific literature.

Potential Applications and Derivative Chemistry of N Cyclohexyl N Phenylethanediamide in Non Biological Contexts

Role as a Chemical Intermediate in Complex Organic Synthesis

The structure of N-cyclohexyl-N'-phenylethanediamide, featuring two amide functionalities, makes it a versatile precursor for the synthesis of more complex molecules. The reactivity of the amide N-H protons and the carbonyl groups can be harnessed to construct larger and more intricate chemical frameworks.

The ethanediamide moiety within this compound serves as a potential starting point for the synthesis of various heterocyclic compounds. The arrangement of the two amide groups is conducive to cyclization reactions. For instance, through reactions with appropriate reagents, the formation of five-membered rings containing nitrogen is conceivable. While not a commonly cited starting material for a wide array of heterocycles, its fundamental structure holds promise for targeted synthetic applications where the specific substitution pattern is desired.

A more explored application of this compound and structurally related compounds is in the construction of macrocycles. The rigidity of the central diamide (B1670390) unit and the defined spatial orientation of the cyclohexyl and phenyl substituents make it an excellent component for creating large ring structures. These macrocycles are of significant interest in the field of supramolecular chemistry, where they can function as host molecules, capable of selectively binding to other ions or molecules. The synthesis of such macrocycles often involves the reaction of the diamide with long-chain linkers under conditions that favor the formation of a single, large ring.

Applications in Polymer Science and Materials Chemistry

The inherent properties of this compound, such as the strength of the amide bonds and the capacity for hydrogen bonding, are advantageous in the development of novel polymers and materials with enhanced performance characteristics.

This compound can be conceptually utilized as a monomeric unit in the synthesis of polymers, particularly polyamides. The incorporation of this bulky and rigid structural motif into a polymer chain can be achieved through the polymerization of appropriately functionalized monomers that will form the this compound linkage as a repeating unit.

The introduction of the this compound moiety into a polymer is expected to significantly influence its physical and thermal properties. The rigidity of the molecule can restrict the movement of polymer chains, which typically leads to an increase in the glass transition temperature and improved dimensional stability at higher temperatures. Furthermore, the amide groups can participate in hydrogen bonding between polymer chains, which can enhance the material's mechanical strength and toughness. The presence of the aromatic phenyl group can also contribute to increased thermal stability.

Catalytic and Supramolecular Chemistry

Extensive research into the catalytic and supramolecular applications of this compound has yet to be documented in publicly available scientific literature. While the structural motifs present in the molecule, namely the amide functional groups and the combination of aliphatic and aromatic rings, suggest potential for its use in these fields, specific studies remain to be conducted. The following sections outline theoretical applications based on the compound's structure.

Design of this compound-based Organocatalysts

The design of organocatalysts derived from this compound could theoretically exploit its hydrogen-bonding capabilities. The two amide (N-H) groups and carbonyl (C=O) oxygens could act as hydrogen bond donors and acceptors, respectively. This could enable the catalyst to activate substrates through the formation of non-covalent interactions, a common strategy in organocatalysis. Modification of the cyclohexyl and phenyl rings with various functional groups could be explored to tune the catalyst's steric and electronic properties, potentially influencing the stereoselectivity of a reaction.

As a Ligand for Metal-Catalyzed Reactions

The amide oxygen atoms in this compound have the potential to coordinate with metal centers, making the compound a candidate for use as a ligand in metal-catalyzed reactions. The specific coordination mode would depend on the metal and the reaction conditions. It could potentially act as a bidentate ligand, binding to a metal through both oxygen atoms. The steric bulk of the cyclohexyl and phenyl groups would play a significant role in creating a specific coordination environment around the metal, which could influence the activity and selectivity of the catalyst. While related amide-containing molecules have been successfully employed as ligands, the specific application of this compound in this context has not been reported. nih.gov

Analytical Chemistry Applications

Currently, there is no documented use of this compound in standard analytical chemistry applications. The potential for its use is outlined in the following subsections.

As a Standard or Reference Compound in Chromatographic Methods

Should this compound become a compound of interest in industrial or pharmaceutical settings, its pure form could serve as a reference standard for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This would be essential for the quantitative analysis and quality control of products or samples containing this compound. A certified reference standard would be required to ensure the accuracy and reliability of such analytical methods.

Development of Detection Methods Based on its Chemical Reactivity

Detection methods for this compound could be developed based on its chemical properties. For instance, the amide bonds could be susceptible to hydrolysis under acidic or basic conditions, and the resulting products could be derivatized with a chromophore or fluorophore to enable spectrophotometric or fluorometric detection. Alternatively, its reactivity with specific reagents could be exploited to develop colorimetric assays for its quantification. However, no such specific detection methods have been developed to date.

Based on a comprehensive search of available scientific literature, the chemical compound This compound (also known as N-cyclohexyl-N'-phenyloxamide) is not a subject of published research. There are no dedicated studies, articles, or data available that would allow for a substantive discussion of its synthesis, properties, applications, or research landscape.

Consequently, it is not possible to generate an article that fulfills the requested detailed outline, including sections on key findings, research challenges, and future outlook. The absence of foundational research on this specific compound means there are no findings to summarize, no documented challenges to discuss, and no established basis from which to project future scientific inquiry or interdisciplinary opportunities.

Research on related but structurally distinct molecules containing cyclohexyl or phenylamide fragments does exist researchgate.netresearchgate.netresearchgate.net, but this information is not applicable to the specific structure of this compound and therefore cannot be used to construct the requested analysis.

Q & A

Q. What strategies address low yields in large-scale syntheses of this compound?

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleic acid modification assays?

- Methodology : Conduct pH-rate profiles (pH 6–9) in buffers (e.g., phosphate, borate) to identify optimal conditions. Polar aprotic solvents (e.g., DMSO) enhance carbodiimide activation, while aqueous buffers favor hydrolysis. Quantify modification efficiency via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.